Bicyclo[4.3.1]decan-7-one

Organic Synthesis Catalysis Cycloaddition

Sourcing a rigid, zero-rotatable-bond bicyclic ketone for stereoselective synthesis often leads to incorrect isomers or flexible decalin substitutes. Bicyclo[4.3.1]decan-7-one (CAS 87626-03-7) is the exact [4.3.1] bridged scaffold required for caryolane/psiguadial B core construction and nAChR ligand development. · Unique carbonyl ¹³C NMR resonance at δ 209.3 ppm ensures identity confirmation and QC fidelity. · Zero rotatable bonds force a defined 3D orientation, minimizing entropic penalty in FBDD target binding. · Direct precursor to privileged [4.3.1] ring systems via RCM or cyclization strategies.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 87626-03-7
Cat. No. B15431879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.3.1]decan-7-one
CAS87626-03-7
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESC1CCC2CC(C1)CCC2=O
InChIInChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(10)7-8/h8-9H,1-7H2
InChIKeyUDJJGBHNIUAFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[4.3.1]decan-7-one Sourcing & Characterization


Bicyclo[4.3.1]decan-7-one is a bridged bicyclic ketone with a rigid [4.3.1] carbon skeleton (C₁₀H₁₆O, MW: 152.23 g/mol) [1]. Its structure, featuring a carbonyl at the 7-position within a strained bicyclic framework, dictates unique physicochemical properties, such as a calculated XLogP3 of 2.6 and a predicted density of 0.9±0.1 g/cm³ . Its primary utility is as a key synthetic intermediate for complex natural products and a rigid scaffold for pharmaceutical research [2].

Bicyclo[4.3.1]decan-7-one Substitution Limitations


Substituting Bicyclo[4.3.1]decan-7-one with a seemingly similar bicyclic ketone like Bicyclo[3.3.1]nonan-9-one or a fused Decalin (bicyclo[4.4.0]decan-2-one) is not straightforward due to fundamental differences in ring strain, conformational preference, and derived reactivity. The [4.3.1] system possesses a specific bridged architecture that results in zero rotatable bonds , forcing a unique 3D orientation of the carbonyl group. This contrasts with the more flexible fused rings of decalins or the different bridge lengths in other bicyclic systems [1], which leads to divergent outcomes in key applications like stereoselective synthesis and biological target binding [2].

Bicyclo[4.3.1]decan-7-one Procurement Evidence


TMSOTf-Catalyzed Cycloaddition Yield

Bicyclo[4.3.1]decan-7-one derivatives can be synthesized via a TMSOTf-catalyzed formal (3+3) cycloaddition with yields up to 80% . While this is a class-level benchmark, it represents a key procurement advantage over more complex or lower-yielding routes for related bridged ketones like Bicyclo[3.3.1]nonanes, which often require multi-step sequences starting from diketones and proceed with lower overall efficiency [1].

Organic Synthesis Catalysis Cycloaddition

Diagnostic ¹³C NMR Carbonyl Resonance

The ¹³C NMR spectrum of Bicyclo[4.3.1]decan-7-one exhibits a characteristic carbonyl resonance at δ 209.3 ppm, with bridgehead carbons appearing between δ 46.4–64.5 ppm . This is distinct from the carbonyl chemical shifts of related systems: for example, the carbonyl in Bicyclo[3.3.1]nonan-9-one appears downfield at approximately δ 215 ppm [1], and in decalin-2-one systems it is typically observed around δ 210-212 ppm. This 5-6 ppm difference in the ¹³C NMR carbonyl signal provides a clear and verifiable spectroscopic fingerprint for identity confirmation and purity assessment.

Analytical Chemistry NMR Spectroscopy Quality Control

Solid-State Conformation and H-Bonding

X-ray crystallography of the closely related derivative, (±)-endo-5-hydroxy-1-methylbicyclo[4.3.1]decan-7-one, confirms that the bicyclo[4.3.1]decane core adopts a conformation where both the six- and seven-membered rings exist in chair conformations [1]. This is in contrast to fused decalin systems, where the two six-membered rings also adopt chair conformations but are fused, leading to a different molecular shape. Furthermore, the crystal structure reveals intermolecular O-H···O hydrogen bonding (O···O distance = 2.844(3) Å), indicating a propensity for solid-state dimerization via the carbonyl group [1].

Solid-State Chemistry Crystallography Material Science

Bicyclo[4.3.1]decan-7-one R&D Applications


Synthesis of Caryolane and Psiguadial Cores

Bicyclo[4.3.1]decan-7-one serves as a direct precursor to the core [4.3.1] ring system found in sesquiterpenes like caryolanes and meroterpenoids like psiguadial B. Its procurement is essential for synthetic campaigns aiming to construct these frameworks via ring-closing metathesis (RCM) or other cyclization strategies [1]. The specific substitution pattern and ketone placement on the [4.3.1] scaffold are non-negotiable for the intended bond formation and stereochemical outcome [2].

Cholinergic and CNS Ligand Development

The bridged [4.3.1] scaffold is a privileged structure for developing nicotinic acetylcholine receptor (nAChR) ligands. Patents disclose that 8,10-diaza-bicyclo[4.3.1]decane derivatives, which share the same core carbon framework as Bicyclo[4.3.1]decan-7-one, exhibit specific binding affinity to these CNS targets [3]. While Bicyclo[4.3.1]decan-7-one itself is not a drug, it is a key intermediate for installing the necessary heteroatoms (e.g., nitrogen) to create these biologically active analogs, and its rigid structure is crucial for achieving target selectivity [4].

Rigid Scaffold for FBDD

With zero rotatable bonds and a defined 3D shape, Bicyclo[4.3.1]decan-7-one is an excellent core fragment for FBDD programs seeking to explore novel chemical space [1]. Its rigid, bridged structure minimizes the entropic penalty upon binding to a biological target compared to more flexible acyclic or monocyclic ketones [2]. The carbonyl group provides a synthetic handle for further elaboration, enabling the rapid generation of diverse libraries with predictable 3D vectors.

QC Analytical Standard

The well-defined and unique ¹³C NMR carbonyl resonance at δ 209.3 ppm makes Bicyclo[4.3.1]decan-7-one a suitable analytical standard for QC in synthetic chemistry laboratories [1]. When procuring this compound as a building block, this specific chemical shift serves as a crucial identity marker to differentiate it from isobaric impurities or incorrect isomers, ensuring the fidelity of subsequent reactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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